molecular formula C21H17FN4O3 B2764940 3-(4-fluorophenyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-1H-pyrazole-5-carboxamide CAS No. 1240261-83-9

3-(4-fluorophenyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-1H-pyrazole-5-carboxamide

Cat. No. B2764940
CAS RN: 1240261-83-9
M. Wt: 392.39
InChI Key: YGSFPYNVOOVULA-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H17FN4O3 and its molecular weight is 392.39. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity Against Prostate Cancer

This compound has been synthesized and evaluated for its antiproliferative activity against prostate cancer cell lines, such as LNCaP and PC-3. It has shown promising results in inhibiting the growth of these cells and downregulating prostate-specific antigen (PSA) in LNCaP cells .

Androgen Receptor Antagonism

The compound acts as an androgen receptor antagonist, which is crucial in the treatment of diseases like prostate cancer where androgen receptors play a significant role. It has been found to be effective in inhibiting the activity of these receptors .

Research Use in Chemical Synthesis

As a chemical reagent, this compound is used in research laboratories for the synthesis of various organic compounds. It serves as a building block in the creation of complex molecules for further pharmacological testing .

Development of New Medications

Due to its biological activities, the compound is a candidate for the development of new medications, particularly in the field of oncology. Its efficacy in preclinical models suggests potential for further drug development .

Mechanism of Action

Target of Action

The primary target of this compound is the androgen receptor . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. It plays a crucial role in the development and maintenance of male sexual characteristics.

Mode of Action

The compound acts as an antagonist to the androgen receptor . This means it binds to the receptor but does not activate it, instead, it blocks the receptor and prevents it from being activated by androgens. This can inhibit the growth of prostate cancer cells, which often rely on androgens for growth and survival.

Biochemical Pathways

By blocking the androgen receptor, this compound disrupts the normal function of the androgen signaling pathway. This can lead to a decrease in the expression of androgen-responsive genes, which can have various downstream effects, including a reduction in cell proliferation and an increase in cell death .

Result of Action

The primary result of the compound’s action is a decrease in the growth of prostate cancer cells . By blocking the androgen receptor, it can inhibit the proliferation of these cells and potentially induce cell death. This can lead to a reduction in the size of prostate tumors and a slowing of disease progression.

properties

IUPAC Name

5-(4-fluorophenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]pyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3/c1-28-17-8-4-14(5-9-17)20-10-16(26-29-20)12-23-21(27)19-11-18(24-25-19)13-2-6-15(22)7-3-13/h2-10,18-19,24-25H,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHNKRZCUZOSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3CC(NN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-1H-pyrazole-5-carboxamide

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